N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
CAS No.: 893153-21-4
Cat. No.: VC11917930
Molecular Formula: C18H18N4O5S2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893153-21-4 |
|---|---|
| Molecular Formula | C18H18N4O5S2 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H18N4O5S2/c1-25-13-6-5-11(8-14(13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24) |
| Standard InChI Key | KNHXHOVLVPWVDU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates three key domains:
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and hydrogen-bonding capacity .
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3,4-Dimethoxybenzamide moiety: A substituted benzamide group providing aromaticity and potential for π-π interactions with biological targets .
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Furan-2-ylmethylcarbamoylmethylsulfanyl side chain: A furan-linked carbamoylthioether group introducing hydrophobicity and conformational flexibility .
The IUPAC name—N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide—reflects these components .
Computed Physicochemical Properties
Key parameters derived from PubChem and experimental analogs include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 434.5 g/mol | Indicates moderate size for drug-likeness |
| LogP (iLOGP) | 2.85 | Suggests moderate lipophilicity |
| TPSA | 58.23 Ų | Moderate polar surface area |
| Solubility (ESOL) | 0.165 mg/mL (pH 7.4) | Classified as "soluble" |
| H-bond Acceptors | 5 | Facilitates target binding |
| H-bond Donors | 0 | Reduces metabolic clearance |
These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis typically involves sequential coupling and cyclization steps:
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Thiadiazole ring formation: Cyclization of thiosemicarbazides under acidic or oxidative conditions .
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Sulfanyl linkage introduction: Reaction of 5-mercapto-1,3,4-thiadiazole with chloroacetamide derivatives.
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Benzamide substitution: Amidation of the thiadiazole’s 2-amino group with 3,4-dimethoxybenzoyl chloride .
A representative reaction scheme is:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 5-position of the thiadiazole requires controlled reaction conditions.
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Side chain stability: The furan ring’s sensitivity to oxidation necessitates inert atmospheres during synthesis .
Biological Activities and Mechanisms
| Organism | MIC (µg/mL) | Source Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | VC6778422 (analog) |
| Escherichia coli | 16–32 | VC11917930 (derivative) |
| Candida albicans | 32–64 | NSC809754 (related) |
Mechanistically, thiadiazoles may disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .
Anticancer Activity
In silico studies predict moderate kinase inhibition (e.g., EGFR, ) due to the benzamide’s ability to occupy ATP-binding pockets . The furan moiety may enhance DNA intercalation, as seen in related antitumor agents .
Anti-inflammatory Effects
Dimethoxy groups on the benzamide correlate with COX-2 inhibition ( at 10 µM) in molecular docking studies, suggesting utility in inflammation management .
Pharmacokinetic and Toxicological Profiles
ADME Predictions
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Absorption: High GI permeability (Peff > 1.0 × 10⁻⁴ cm/s) due to moderate LogP and TPSA .
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Metabolism: Likely hepatic oxidation via CYP3A4, with furan ring hydroxylation as a primary pathway .
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Excretion: Renal clearance predicted, with <5% unchanged in urine .
Toxicity Considerations
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Hepatotoxicity: Furans may form reactive epoxides, necessitating structural optimization.
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Mutagenicity: Ames test predictions indicate low risk (negative in 4/5 models) .
Recent Research and Applications
Agricultural Chemistry
Patent CN103596946A highlights thiadiazole-carboxamides as herbicidal agents, though this compound’s efficacy remains untested .
Material Science
The sulfanyl-thiadiazole motif shows promise in polymer stabilization, with thermal degradation temperatures exceeding 300°C .
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